molecular formula C21H26ClN3O5S2 B2449505 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1216461-73-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2449505
CAS RN: 1216461-73-2
M. Wt: 500.03
InChI Key: ZVWMEDILRPHQRI-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O5S2 and its molecular weight is 500.03. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the given compound, has shown potential in cardiac electrophysiological activity. These compounds have been compared with potent selective class III agents for their efficacy in in vitro Purkinje fiber assays and in vivo models of reentrant arrhythmias, suggesting their utility in developing treatments for arrhythmias (Morgan et al., 1990).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic activities. These studies focused on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, revealing compounds with significant inhibitory activity, analgesic protection, and anti-inflammatory effects, compared with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Novel Insecticides

Flubendiamide, a compound with a unique chemical structure incorporating a sulfonylalkyl group, showcases extremely strong insecticidal activity, especially against lepidopterous pests. This highlights the chemical's novel mode of action and its safety for non-target organisms, positioning it as a suitable agent for integrated pest management programs (Tohnishi et al., 2005).

COVID-19 Drug Applications

Investigations into antimalarial sulfonamides for COVID-19 treatment utilized computational calculations and molecular docking studies. These studies identified compounds with promising antimalarial activity and favorable ADMET properties, suggesting potential applications in COVID-19 treatment strategies (Fahim & Ismael, 2021).

Nonsteroidal Anti-inflammatory Drug Synthesis

Research into the synthesis and activity of nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline derivatives explored new compounds for anti-inflammatory applications. This work included the synthesis and characterization of compounds, highlighting the role of structural modifications in enhancing anti-inflammatory activity (Lynch et al., 2006).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2.ClH/c1-23(2)12-13-24(20(25)14-6-8-15(9-7-14)31(5,26)27)21-22-18-16(28-3)10-11-17(29-4)19(18)30-21;/h6-11H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMEDILRPHQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.